molecular formula C26H30N2O5 B13393403 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13393403
M. Wt: 450.5 g/mol
InChI Key: FITYSLDOLQCIDF-UHFFFAOYSA-N
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Description

Fmoc-Leu-Pro-OH: is a compound used in peptide synthesis. It consists of three components: fluorenylmethyloxycarbonyl (Fmoc), leucine (Leu), and proline (Pro). The Fmoc group is a protecting group used to shield the amino group during peptide synthesis, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Pro-OH typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-Leu-Pro-OH follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-Leu-Pro-OH can undergo oxidation reactions, particularly at the proline residue.

    Reduction: Reduction reactions can target the Fmoc group, leading to its removal.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Leu-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. It serves as a building block for synthesizing various peptides and proteins .

Biology: In biological research, Fmoc-Leu-Pro-OH is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs .

Medicine: Fmoc-Leu-Pro-OH is utilized in the synthesis of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and hormone analogs .

Industry: In the industrial sector, Fmoc-Leu-Pro-OH is used in the production of cosmetic peptides, agricultural peptides, and peptide-based materials .

Mechanism of Action

Mechanism: The Fmoc group protects the amino group of leucine during peptide synthesis. The protection is achieved by forming a stable carbamate linkage, which prevents unwanted side reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Leu-Pro-OH is the amino group of leucine. The Fmoc group is removed by base-catalyzed cleavage, typically using piperidine, to expose the free amino group for further peptide elongation .

Comparison with Similar Compounds

Uniqueness: Fmoc-Leu-Pro-OH is unique due to the presence of both leucine and proline residues, which provide specific structural and functional properties in peptide synthesis. The combination of these residues allows for the synthesis of peptides with unique sequences and properties .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)

InChI Key

FITYSLDOLQCIDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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